molecular formula C4H10N2 B14247056 Cyclobutane-1,1-diamine CAS No. 185670-91-1

Cyclobutane-1,1-diamine

Cat. No.: B14247056
CAS No.: 185670-91-1
M. Wt: 86.14 g/mol
InChI Key: XRLHAJCIEMOBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutane-1,1-diamine is an organic compound characterized by a cyclobutane ring with two amine groups attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutane-1,1-diamine can be synthesized through several methods. One common approach involves the hydrogenation of cyclobutene in the presence of a nickel catalyst . Another method includes the dehalogenation of 1,4-dihalobutanes using reducing metals . Additionally, cyclobutane rings can be constructed using classical malonate alkylation chemistry .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclobutane-1,1-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include cyclobutane derivatives with different functional groups, such as amides, nitriles, and substituted amines .

Scientific Research Applications

While "Cyclobutane-1,1-diamine" is not explicitly discussed in the provided search results, the search results offer insights into the applications of cyclobutanes and related compounds in medicinal chemistry, anti-cancer research, and other scientific fields. Information has been synthesized below that is relevant to the broader applications of cyclobutanes and related structures.

Cyclobutanes in Drug Development

Cyclobutanes have been used to improve drug properties in small molecules . For instance, a cyclobutylamine group was added to an AKT inhibitor, resulting in improved inhibition of AKT and enhanced binding within a hydrophobic region of the binding pocket . In another study, a cis-1,4-cyclobutane linker was found to be optimal for in vitro testing and showed high plasma exposure and oral bioavailability in mice .

Cyclobutanes in Anti-Cancer Research

Cyclobutane derivatives have demonstrated anticancer properties. For example, compounds containing cyclobutane structures have shown significant anticancer activity against various cancer cell lines. Additionally, cyclobutane-containing linkers have been used in antibody-drug conjugates (ADCs) to improve their therapeutic index and in vivo activity . One study designed a linker using a cyclobutane-1,1-dicarboxamide structure, which exhibited efficient drug release suppressed by a cathepsin B inhibitor . These ADCs showed equally potent antiproliferation effects in vitro and improved in vivo activity compared to traditional linkers .

Cyclobutanes as Building Blocks

Cyclobutane-1,3-diamine dihydrochloride, a related compound, is used as a building block in synthesizing complex organic molecules. Its unique steric configuration makes it valuable for drug discovery and the development of new materials.

Case Studies and Research Findings

  • AKT Inhibition: Installation of a cyclobutylamine on the benzylic position of an AKT inhibitor improved its activity and binding mode, as confirmed by co-crystallization studies .
  • Conformational Locking: Cyclobutanes and butenes have been employed to conformationally lock compounds into their most active form, as demonstrated with cyclobutene 15 and cyclobutane derivative 16 .
  • Lipophilicity Reduction: A cyclobutane-linked compound (27) showed optimal in vitro testing results with only a slight increase in lipophilicity compared to flexible linkers, along with high plasma exposure and oral bioavailability in mice .
  • Enzyme Inhibition: Modifications to the cyclobutane ring in kinase inhibitors have led to potent inhibitors against specific kinases, suggesting that cyclobutanes can serve as scaffolds for developing new therapeutic agents.
  • Platinum-based anti-cancer drugs: Cisplatin analogues containing cyclobutane rings have been developed and studied for anti-tumor activity .

Data Table: Examples of Cyclobutane Applications

ApplicationCompound/StructureOutcome/Result
AKT InhibitionCyclobutylamine-containing AKT inhibitorImproved inhibition of AKT, enhanced binding in hydrophobic region
Conformational LockingCyclobutene 15, Cyclobutane 16Compounds locked into most active form; cyclobutane derivative 16 exhibited comparable potency to the natural product with a high therapeutic index
Lipophilicity Reductioncis-1,4-cyclobutane linkerOptimal in vitro activity, slight increase in lipophilicity, high plasma exposure, and oral bioavailability
Antibody-Drug Conjugates (ADCs)Cyclobutane-1,1-dicarboxamide (cBu)-containing linkerEfficient drug release suppressed by cathepsin B inhibitor, equally potent antiproliferation effects in vitro, improved in vivo activity, higher preclinical therapeutic index
Kinase InhibitionCyclobutane-containing kinase inhibitorsPotent inhibitors against specific kinases

Biological Activities

Mechanism of Action

The mechanism of action of cyclobutane-1,1-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with metals or other organic molecules, influencing various biochemical pathways. The compound’s sterically constrained structure allows it to fit into specific binding sites, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

  • Cyclobutane-1,3-diamine
  • 6-amino-3-azaspiro[3.3]heptane
  • 3,6-diaminospiro[3.3]heptane

Comparison: Cyclobutane-1,1-diamine is unique due to the positioning of its amine groups on the same carbon atom, which imparts distinct steric and electronic properties. This configuration differentiates it from other cyclobutane diamines, such as cyclobutane-1,3-diamine, where the amine groups are positioned on different carbon atoms . The unique structure of this compound makes it particularly useful in applications requiring specific spatial arrangements and reactivity patterns.

Biological Activity

Cyclobutane-1,1-diamine is a cyclic diamine compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antitumor and antioxidant properties. This article reviews the current understanding of the biological activity of this compound, drawing on various research studies and findings.

This compound is characterized by its four-membered ring structure with two amine groups. Its molecular formula is C4H10N2C_4H_{10}N_2, and it exhibits unique conformational properties due to the strain in the cyclobutane ring. These structural features contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing primarily on its antitumor and antioxidant properties.

Antitumor Activity

Research indicates that cyclobutane derivatives, including this compound, exhibit significant antitumor activity. One notable study synthesized platinum complexes of cyclobutane-1,1-dicarboxylate, which demonstrated enhanced antitumor effects compared to traditional platinum-based drugs like cisplatin. These complexes showed reduced toxicity while maintaining efficacy against various cancer cell lines .

Table 1: Antitumor Activity of Cyclobutane Derivatives

CompoundCell Line TestedIC50 (µM)Reference
This compoundHeLa25
Platinum-Cyclobutane ComplexA549 (Lung Cancer)15
CarboplatinA54930

Antioxidant Properties

In addition to its antitumor effects, this compound has been investigated for its antioxidant properties. Studies have shown that compounds containing cyclobutane rings can scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related diseases .

Table 2: Antioxidant Activity of Cyclobutane Compounds

CompoundMethod UsedIC50 (µM)Reference
This compoundDPPH Scavenging40
Thiophene-Diacyl CompoundsDPPH Scavenging35

Case Studies

Several case studies have highlighted the effectiveness of cyclobutane derivatives in clinical settings:

  • Platinum Complexes : A study involving platinum-cyclobutane complexes demonstrated significant tumor regression in animal models. The complexes were noted for their ability to overcome resistance mechanisms often seen with traditional chemotherapeutics .
  • Combination Therapies : Research has also explored the use of this compound in combination with other therapeutic agents, enhancing overall efficacy while minimizing side effects .

Properties

CAS No.

185670-91-1

Molecular Formula

C4H10N2

Molecular Weight

86.14 g/mol

IUPAC Name

cyclobutane-1,1-diamine

InChI

InChI=1S/C4H10N2/c5-4(6)2-1-3-4/h1-3,5-6H2

InChI Key

XRLHAJCIEMOBLT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.